2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide
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Overview
Description
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C20H14ClN3O4. It is a member of the benzamide family, characterized by the presence of a benzamide core substituted with chloro, nitro, and phenylcarbamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 2-amino-5-chloro-N-[4-(phenylcarbamoyl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of retinoic acid receptor RXR-alpha and peroxisome proliferator-activated receptor gamma, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
- 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- 5-chloro-2-nitro-N-phenylaniline
Uniqueness
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and phenylcarbamoyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-18-11-10-16(24(27)28)12-17(18)20(26)23-15-8-6-13(7-9-15)19(25)22-14-4-2-1-3-5-14/h1-12H,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPRQDXRNFRBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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